Betamipron
Overview
Description
Betamipron: N-benzoyl-β-alanine , is a chemical compound with the molecular formula C10H11NO3 . It is primarily used in combination with the antibiotic panipenem to inhibit the uptake of panipenem into the renal tubule, thereby preventing nephrotoxicity . This compound itself does not possess antibacterial activity but serves as a protective agent to reduce the renal toxicity associated with panipenem .
Mechanism of Action
Target of Action
Betamipron, also known as N-benzoyl-β-alanine , is primarily used in combination with the antibiotic panipenem . The primary target of this compound is the renal tubule, where it inhibits the uptake of panipenem . This action reduces the nephrotoxicity of panipenem, making the combination safer for use .
Mode of Action
This compound acts as a competitive inhibitor, preventing the uptake of panipenem into the renal tubule . By doing so, it reduces the concentration of panipenem in the renal cortex, thereby mitigating the nephrotoxic effects of panipenem .
Biochemical Pathways
Its primary role is to inhibit the renal uptake of panipenem, a carbapenem antibiotic . Carbapenems work by inhibiting cell wall synthesis in bacteria, leading to cell death . By reducing the nephrotoxicity of panipenem, this compound allows for safer use of this potent antibiotic .
Pharmacokinetics
This compound, when administered intravenously in combination with panipenem, is primarily excreted in the urine . In patients with end-stage renal disease undergoing hemodialysis, the clearance of this compound was found to be 4.18 ± 0.643 L/h with hemodialysis and 0.615 ± 0.511 L/h without hemodialysis . These pharmacokinetic properties influence the dosage regimen of panipenem/betamipron, particularly in patients with impaired renal function .
Result of Action
The primary result of this compound’s action is the reduction of nephrotoxicity associated with panipenem . This allows for the safer use of panipenem, a potent antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of renal impairment can significantly affect the pharmacokinetics of this compound, necessitating dosage adjustments . Furthermore, the effectiveness of this compound in reducing panipenem’s nephrotoxicity may be influenced by factors such as the patient’s hydration status and concurrent use of other nephrotoxic drugs.
Biochemical Analysis
Biochemical Properties
Betamipron’s primary role in biochemical reactions is to inhibit anion transporters, thereby protecting the kidneys from potential toxicity when administered with antibiotics like Panipenem
Cellular Effects
The cellular effects of this compound are primarily related to its protective role against potential nephrotoxicity. It is believed to influence cell function by inhibiting anion transporters, thereby preventing the accumulation of toxic substances in the kidneys
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of anion transporters, which prevents the accumulation of potentially toxic substances in the kidneys This action helps protect renal function when this compound is administered with certain antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions: Betamipron can be synthesized through a continuous-flow microreactor method. The process involves the following steps :
- An aqueous solution containing a mixture of beta-alanine, sodium hydroxide, and sodium bicarbonate is injected into a micro mixer at a controlled flow rate.
- Benzoyl chloride is simultaneously injected into the micro mixer.
- The mixed solution undergoes a reaction in a micro-tube reactor at a water bath temperature of -5°C to 5°C.
- The resulting this compound sodium salt solution is acidified with concentrated hydrochloric acid to precipitate this compound.
- The solid this compound is filtered, washed, and dried.
Industrial Production Methods: The continuous-flow microreactor method is advantageous for industrial production as it allows for precise control of reaction conditions, reduces side reactions, and improves yield .
Chemical Reactions Analysis
Types of Reactions: Betamipron undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions due to the presence of the benzoyl group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield benzoic acid and beta-alanine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or other bases can facilitate substitution reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Major Products:
Benzoic Acid: Formed through hydrolysis of this compound.
Beta-Alanine: Another product of hydrolysis.
Scientific Research Applications
Betamipron has several scientific research applications, including :
Medicine: Used in combination with panipenem to treat severe bacterial infections while reducing nephrotoxicity.
Pharmacokinetics Studies: Research on the pharmacokinetics of panipenem/betamipron in patients with renal impairment.
Nephrotoxicity Reduction: Studies on its ability to reduce nephrotoxicity caused by other drugs, such as cisplatin, without affecting their therapeutic efficacy.
Comparison with Similar Compounds
Cilastatin: Used with imipenem to reduce nephrotoxicity.
Probenecid: Another anion transporter inhibitor used to prolong the action of certain antibiotics.
Uniqueness: Betamipron is unique in its specific use with panipenem to reduce nephrotoxicity without affecting the antibacterial activity of panipenem . Unlike cilastatin, which is used with imipenem, this compound is specifically designed for use with panipenem .
Properties
IUPAC Name |
3-benzamidopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9(13)6-7-11-10(14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXYHOHYCJXYFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045626 | |
Record name | Betamipron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Betamipron | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034250 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>29 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855574 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3440-28-6 | |
Record name | Betamipron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3440-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Betamipron [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003440286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Betamipron | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758708 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3440-28-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192714 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Betamipron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BETAMIPRON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W0M245736 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Betamipron | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034250 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
120 °C | |
Record name | Betamipron | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034250 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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